Cas no 2375247-70-2 ((2S)-2-Amino-3-(5-chloro-2-fluorophenyl)propanoic acid;hydrochloride)

(2S)-2-Amino-3-(5-chloro-2-fluorophenyl)propanoic acid;hydrochloride 化学的及び物理的性質
名前と識別子
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- 2375247-70-2
- EN300-7437742
- (2S)-2-amino-3-(5-chloro-2-fluorophenyl)propanoic acid hydrochloride
- (2S)-2-Amino-3-(5-chloro-2-fluorophenyl)propanoic acid;hydrochloride
-
- インチ: 1S/C9H9ClFNO2.ClH/c10-6-1-2-7(11)5(3-6)4-8(12)9(13)14;/h1-3,8H,4,12H2,(H,13,14);1H/t8-;/m0./s1
- InChIKey: JRYXKAUAUHNNEX-QRPNPIFTSA-N
- ほほえんだ: ClC1=CC=C(C(=C1)C[C@@H](C(=O)O)N)F.Cl
計算された属性
- せいみつぶんしりょう: 253.0072621g/mol
- どういたいしつりょう: 253.0072621g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 215
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 63.3Ų
(2S)-2-Amino-3-(5-chloro-2-fluorophenyl)propanoic acid;hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7437742-0.25g |
(2S)-2-amino-3-(5-chloro-2-fluorophenyl)propanoic acid hydrochloride |
2375247-70-2 | 95.0% | 0.25g |
$65.0 | 2025-03-11 | |
Enamine | EN300-7437742-0.05g |
(2S)-2-amino-3-(5-chloro-2-fluorophenyl)propanoic acid hydrochloride |
2375247-70-2 | 95.0% | 0.05g |
$31.0 | 2025-03-11 | |
Enamine | EN300-7437742-10.0g |
(2S)-2-amino-3-(5-chloro-2-fluorophenyl)propanoic acid hydrochloride |
2375247-70-2 | 95.0% | 10.0g |
$793.0 | 2025-03-11 | |
1PlusChem | 1P028GI9-1g |
(2S)-2-amino-3-(5-chloro-2-fluorophenyl)propanoicacidhydrochloride |
2375247-70-2 | 95% | 1g |
$1898.00 | 2024-05-23 | |
Aaron | AR028GQL-250mg |
(2S)-2-amino-3-(5-chloro-2-fluorophenyl)propanoicacidhydrochloride |
2375247-70-2 | 95% | 250mg |
$115.00 | 2025-02-16 | |
1PlusChem | 1P028GI9-5g |
(2S)-2-amino-3-(5-chloro-2-fluorophenyl)propanoicacidhydrochloride |
2375247-70-2 | 95% | 5g |
$5388.00 | 2024-05-23 | |
1PlusChem | 1P028GI9-2.5g |
(2S)-2-amino-3-(5-chloro-2-fluorophenyl)propanoicacidhydrochloride |
2375247-70-2 | 95% | 2.5g |
$3662.00 | 2024-05-23 | |
Aaron | AR028GQL-500mg |
(2S)-2-amino-3-(5-chloro-2-fluorophenyl)propanoicacidhydrochloride |
2375247-70-2 | 95% | 500mg |
$185.00 | 2025-02-16 | |
1PlusChem | 1P028GI9-100mg |
(2S)-2-amino-3-(5-chloro-2-fluorophenyl)propanoicacidhydrochloride |
2375247-70-2 | 95% | 100mg |
$699.00 | 2024-05-23 | |
Enamine | EN300-7437742-1.0g |
(2S)-2-amino-3-(5-chloro-2-fluorophenyl)propanoic acid hydrochloride |
2375247-70-2 | 95.0% | 1.0g |
$185.0 | 2025-03-11 |
(2S)-2-Amino-3-(5-chloro-2-fluorophenyl)propanoic acid;hydrochloride 関連文献
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Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
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7. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
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Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
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Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
(2S)-2-Amino-3-(5-chloro-2-fluorophenyl)propanoic acid;hydrochlorideに関する追加情報
Introduction to (2S)-2-Amino-3-(5-chloro-2-fluorophenyl)propanoic acid;hydrochloride (CAS No. 2375247-70-2)
Compound with the CAS number 2375247-70-2 and the product name (2S)-2-Amino-3-(5-chloro-2-fluorophenyl)propanoic acid;hydrochloride represents a significant advancement in the field of pharmaceutical chemistry. This compound has garnered considerable attention due to its unique structural properties and potential therapeutic applications. The precise stereochemistry, characterized by the (2S) configuration, combined with the presence of both chloro and fluoro substituents on the aromatic ring, contributes to its distinct chemical profile and biological activity.
The hydrochloride salt form of this compound enhances its solubility and stability, making it more suitable for various pharmaceutical formulations. In recent years, there has been a growing interest in the development of novel scaffolds that incorporate fluorine and chlorine atoms, as these elements are known to modulate the pharmacokinetic and pharmacodynamic properties of molecules. The presence of these substituents in (2S)-2-Amino-3-(5-chloro-2-fluorophenyl)propanoic acid;hydrochloride suggests that it may exhibit enhanced binding affinity and metabolic stability, which are critical factors in drug design.
Recent studies have highlighted the importance of enantiopure compounds in medicinal chemistry. The (S)-configuration of the amine group in this molecule not only influences its interactions with biological targets but also affects its overall pharmacological profile. This compound has been investigated for its potential role in modulating enzyme activity and receptor binding, particularly in the context of neurological disorders and inflammatory conditions. The fluorine atom, in particular, has been shown to improve bioavailability by enhancing lipophilicity while maintaining metabolic stability.
One of the most compelling aspects of (2S)-2-Amino-3-(5-chloro-2-fluorophenyl)propanoic acid;hydrochloride is its structural similarity to known bioactive molecules. This similarity suggests that it may serve as a valuable intermediate in the synthesis of more complex drug candidates. Researchers have been exploring its potential as a precursor for peptidomimetics and kinase inhibitors, which are crucial targets in oncology and immunology. The chloro substituent on the aromatic ring further enhances its versatility, allowing for further derivatization and optimization.
The hydrochloride form of this compound not only improves solubility but also ensures consistent dosing in pharmaceutical formulations. This is particularly important for oral medications where bioavailability can significantly impact therapeutic efficacy. The combination of stereochemical purity, functional group diversity, and salt form optimization makes (2S)-2-Amino-3-(5-chloro-2-fluorophenyl)propanoic acid;hydrochloride a promising candidate for further development.
In vitro studies have begun to unravel the mechanistic basis of its activity. Initial experiments suggest that this compound interacts with specific enzymes and receptors involved in pathways relevant to neurodegeneration and inflammation. The precise binding interactions facilitated by its stereochemistry and substituent arrangement could lead to novel therapeutic strategies. For instance, its ability to modulate enzyme kinetics might make it effective in treating conditions where aberrant enzyme activity plays a central role.
The role of fluorine-containing compounds in modern drug discovery cannot be overstated. Fluorine atoms are frequently incorporated into drug molecules due to their ability to enhance binding affinity and metabolic stability. In (2S)-2-Amino-3-(5-chloro-2-fluorophenyl)propanoic acid;hydrochloride, the fluorine atom is strategically positioned to interact with biological targets while maintaining overall molecular rigidity. This rigidity is often essential for achieving high selectivity and minimizing off-target effects.
Furthermore, the chloro substituent contributes to the compound's overall lipophilicity, which is a key factor in drug absorption and distribution. By balancing lipophilicity with polarizability through appropriate functional group placement, this compound exemplifies the principles of structure-based drug design. The hydrochloride salt form ensures that these properties are maintained throughout pharmaceutical development.
The synthesis of this compound represents a significant achievement in synthetic organic chemistry. The multi-step synthesis involves careful control over reaction conditions to ensure high yield and enantiopurity. Advances in catalytic methods have made it possible to introduce fluorine and chlorine atoms with high precision, enabling the creation of complex molecular architectures like those found in (2S)-2-Amino-3-(5-chloro-2-fluorophenyl)propanoic acid;hydrochloride.
The potential applications of this compound extend beyond traditional small-molecule drugs. Its structural features make it an attractive candidate for biotechnological applications, including use as a substrate or inhibitor in enzyme assays. Such applications could accelerate drug discovery by providing valuable tools for studying enzyme mechanisms and identifying new therapeutic targets.
In conclusion, (CAS No. 2375247-70-2) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features, including stereochemical purity, functional group diversity, and salt form optimization, make it a promising candidate for further investigation. As research continues to uncover new therapeutic applications for fluorine- and chlorine-containing compounds, compounds like (2S)-
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